molecular formula C11H18ClNO2S B1441440 2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride CAS No. 1354954-49-6

2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1441440
CAS No.: 1354954-49-6
M. Wt: 263.78 g/mol
InChI Key: WKDDHJYGKOBRIY-UHFFFAOYSA-N
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Description

2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring with methoxy groups at positions 4 and 5 and a methylsulfanyl group at position 2. The ethylamine side chain is protonated as a hydrochloride salt, enhancing its stability and solubility.

Properties

IUPAC Name

2-(4,5-dimethoxy-2-methylsulfanylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S.ClH/c1-13-9-6-8(4-5-12)11(15-3)7-10(9)14-2;/h6-7H,4-5,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDHJYGKOBRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN)SC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aromatic Ring Functionalization

The starting point involves the synthesis or procurement of a 4,5-dimethoxy-2-(methylsulfanyl)phenyl intermediate. The methylsulfanyl (–SCH3) group is typically introduced via nucleophilic substitution or thiolation reactions.

  • Thiolation Method: Copper-catalyzed C–H activation has been reported as an efficient method to introduce sulfur-containing groups onto aromatic rings. For example, copper(II) acetate (Cu(OAc)2) catalysis with appropriate ligands (e.g., Xantphos) in solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~90 °C) facilitates selective thioamidation or thiolation reactions.

  • Methoxylation: The dimethoxy substitution is generally introduced via methylation of hydroxy groups on the aromatic ring using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Introduction of the Ethan-1-amine Side Chain

The phenethylamine moiety is introduced by:

  • Reductive amination or substitution reactions: Starting from an aldehyde or halogenated ethyl intermediate attached to the aromatic ring, amination is achieved using ammonia or primary amines, followed by reduction if necessary.

  • Catalytic amination: Copper-catalyzed amination protocols have been optimized for similar substrates, employing Cu(OAc)2 with ligands like Xantphos, in solvents such as DMF or acetonitrile, at temperatures around 90 °C for 8 hours, yielding high conversion rates.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), which enhances the compound's stability and crystallinity.

Optimization of Reaction Parameters

Based on recent studies on related compounds and catalytic systems, the following parameters have been optimized for maximum yield and purity:

Parameter Optimal Condition Notes
Catalyst Cu(OAc)2 (10 mol%) Superior activity compared to other Cu salts
Ligand Xantphos (10 mol%) Enhances catalyst stability and selectivity
Solvent DMF or CH3CN DMF gives up to 95% yield; CH3CN up to 99%
Temperature 90 °C Lower temperatures reduce yield significantly
Reaction Time 8 hours Sufficient for completion
Amine Source Primary amine or ammonia Stoichiometric amounts used

Yield data from catalyst and ligand screening studies show:

Entry Catalyst Ligand Solvent Yield (%)
1 Cu(OAc)2 Xantphos DMF 95
2 Cu(OAc)2 Xantphos CH3CN 99
3 Cu(acac)2 Xantphos DMF Trace
4 Cu(OAc)2 No ligand DMF Trace

These results underscore the critical role of the copper catalyst and ligand in the successful synthesis of the amine intermediate.

Representative Synthetic Procedure

A generalized procedure adapted from copper-catalyzed amination protocols is as follows:

  • In an oven-dried Schlenk tube, add 0.1 mmol of the substituted aryl precursor, 10 mol% Cu(OAc)2, and 10 mol% Xantphos ligand.
  • Add 0.1 mmol of the amine source and 0.5 mL of DMF solvent.
  • Purge the reaction vessel with nitrogen and stir at 90 °C for 8 hours.
  • After completion, dilute with ethyl acetate and perform extraction.
  • Purify the crude product by column chromatography.
  • Convert the free amine to hydrochloride salt by treatment with HCl in ethanol, followed by crystallization.

Analytical Characterization

The synthesized compound is characterized by:

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Yield (%) Notes
Aromatic ring functionalization Copper-catalyzed thiolation, methylation High (varies) Cu(OAc)2, Xantphos, DMF, 90 °C
Side chain amination Cu(OAc)2 catalysis, ligand-assisted amination 90-99 8 h, DMF or CH3CN
Hydrochloride salt formation HCl in ethanol or ether Quantitative Crystallization for purity

Chemical Reactions Analysis

2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, 2C-T serves as a model compound for studying the reactivity and properties of phenethylamines. Researchers utilize it to explore new synthetic methodologies and improve existing ones .

Biology

Biological studies have focused on the effects of 2C-T on serotonin receptors, particularly the 5-HT2A receptor. This receptor is associated with mood regulation and perception alterations, making it a significant target for research into hallucinogenic properties . The mechanism of action primarily involves agonistic activity at the serotonin receptor, which is similar to other hallucinogenic compounds .

Case Studies and Research Findings

  • Psychedelic Research:
    Studies have shown that compounds like 2C-T exhibit effects similar to mescaline and MDMA, with active dosages ranging from 75–150 mg. These effects can last up to six hours and include visual distortions and altered sensory perceptions .
  • Comparative Studies:
    Comparative analyses with other compounds in the 2C family (e.g., 2C-T-7) highlight differences in pharmacokinetic properties while showcasing similar structural features. Such comparisons are crucial for understanding the unique aspects of 2C-T's pharmacodynamics .

Potential Therapeutic Applications

While primarily studied for its psychoactive effects, there is growing interest in exploring potential therapeutic applications of compounds like 2C-T in treating mental health disorders such as depression and PTSD. Preliminary findings suggest that psychedelics may facilitate therapeutic breakthroughs by altering entrenched neural pathways .

Mechanism of Action

The primary mechanism of action of 2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, leading to altered perception, mood, and cognition. This mechanism is similar to other hallucinogenic phenethylamines and tryptamines .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Pharmacological Activity :

  • The trifluoromethyl (-CF₃) group in the SSRI-active compound () is electron-withdrawing, which may enhance receptor binding affinity compared to the methylsulfanyl (-SCH₃) group in the target compound, which is electron-donating. This difference could influence selectivity for serotonin transporters .
  • Methoxy (-OCH₃) groups at positions 4 and 5 in the target compound may increase lipophilicity and blood-brain barrier penetration compared to the dihydroxy (-OH) groups in 2-(3,4-dihydroxyphenyl)ethylamine (), which is more polar and likely less bioavailable .

The fluoro and methyl substituents further modulate electronic properties . Quinoxaline derivatives () with dimethoxy and heterocyclic substituents exhibit anxiolytic activity, suggesting that the target compound’s dimethoxy groups could be leveraged for similar therapeutic applications .

Safety and Toxicity: Limited toxicological data are available for the target compound. However, analogs like 2-[(2-aminoethyl)disulfanyl]ethan-1-amine () highlight the need for caution due to uninvestigated toxicity profiles .

Biological Activity

2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride, commonly referred to as 2C-T, is a compound belonging to the phenethylamine class. It exhibits notable biological activities, particularly in psychopharmacology. This article delves into its synthesis, pharmacological properties, and biological activities, supported by research findings and case studies.

  • IUPAC Name : 2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethanamine hydrochloride
  • CAS Number : 1354954-49-6
  • Molecular Formula : C11H18ClNO2S
  • Molecular Weight : 263.78 g/mol
  • Purity : ≥95% .

Synthesis

The synthesis of 2C-T involves several steps typical of phenethylamine derivatives. The reaction pathways generally include the introduction of methoxy and methylthio groups onto a phenyl ring, followed by amine formation. The compound is often synthesized in laboratory settings for research purposes.

2C-T primarily acts as a serotonin receptor agonist , particularly targeting the 5-HT_2A receptor. This interaction is believed to mediate its hallucinogenic effects, similar to other compounds in the 2C family such as mescaline and MDMA .

Biological Activities

The compound has been studied for various biological activities:

  • Psychoactive Effects : Users report effects akin to those produced by classical psychedelics, including altered perception and mood enhancement .
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, although specific quantitative data remain limited .

Study on Psychoactive Effects

A study conducted by Nichols and Shulgin highlighted the psychoactive properties of 2C-T, demonstrating that doses ranging from 75 to 150 mg can induce significant hallucinogenic experiences lasting up to six hours . Participants reported visual distortions and enhanced sensory perception.

Antioxidant Evaluation

Research published in ACS Omega evaluated various phenethylamines for antioxidant activity. While specific data on 2C-T was not detailed, related compounds showed promising results with EC_50 values comparable to ascorbic acid .

Comparative Biological Activity Table

CompoundBiological ActivityReference
2C-THallucinogenic effects
Related PhenethylaminesAntioxidant properties
Other AnaloguesAnticancer activity

Q & A

Q. Optimization Strategies :

  • Catalysts : Use Pd/C or Raney Ni for efficient reduction of intermediates.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitution steps.
  • Temperature : Maintain ≤0°C during sulfanyl group introduction to minimize byproducts.

Table 1 : Yield optimization for key steps

StepCatalystSolventTemperatureYield (%)
MethoxylationBF₃·Et₂ODCM0°C78
Reductive AminationPd/CMeOHRT85
Salt FormationHCl gasEtOH50°C92

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
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2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.